molecular formula C13H16ClNO4 B13547708 2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid CAS No. 1245646-11-0

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid

Cat. No.: B13547708
CAS No.: 1245646-11-0
M. Wt: 285.72 g/mol
InChI Key: KOYBXBUFLHXAEI-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid is an organic compound with the chemical formula C13H16ClNO4. It is a derivative of glycine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom at the 2-position . This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid typically involves the protection of the amino group of glycine with a Boc group and the introduction of a 2-chlorophenyl group. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form Boc-protected glycine. This intermediate is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the 2-chlorophenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl(2-chlorophenyl)amino)acetic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the Boc-protected amino group. This combination allows for selective reactions and applications in various fields of research and industry .

Properties

CAS No.

1245646-11-0

Molecular Formula

C13H16ClNO4

Molecular Weight

285.72 g/mol

IUPAC Name

2-[2-chloro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17)

InChI Key

KOYBXBUFLHXAEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1Cl

Origin of Product

United States

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